

FTIR spectrum analysis of 2,4-dihydroxybenzaldehyde oxime functional groups

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzaldehyde oxime

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An In-Depth Technical Guide to the FTIR Spectrum Analysis of 2,4-Dihydroxybenzaldehyde Oxime Functional Groups

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of 2,4-dihydroxybenzaldehyde and its corresponding oxime. It is designed for researchers, scientists, and drug development professionals who rely on precise spectroscopic analysis for structural elucidation and reaction monitoring. We will explore the theoretical underpinnings of the key vibrational modes, present a detailed experimental protocol for both the synthesis and analysis, and interpret the resulting spectral data to confirm the chemical transformation.

The Scientific Imperative: Why FTIR Analysis is Critical

In the realm of organic synthesis and medicinal chemistry, confirming the identity and purity of a compound is paramount. The conversion of an aldehyde to an oxime is a fundamental reaction, often employed to create intermediates with unique chelating properties or to serve as

precursors for more complex heterocyclic structures.[1] FTIR spectroscopy offers a rapid, non-destructive, and highly informative method to verify this transformation by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

The key to this analysis lies in understanding that each covalent bond in a molecule vibrates at a characteristic frequency. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations. An FTIR spectrometer measures this absorption, generating a spectrum that serves as a unique molecular "fingerprint." By comparing the spectrum of the starting material, 2,4-dihydroxybenzaldehyde, with that of the product, **2,4-dihydroxybenzaldehyde oxime**, we can definitively confirm the conversion of the aldehyde group (-CHO) into the oxime group (-C=N-OH).

Theoretical Framework: Predicting the Spectral Transformation

Before examining the experimental data, it is crucial to understand the expected vibrational frequencies for the functional groups in both molecules.

2,4-Dihydroxybenzaldehyde: The Starting Material

The spectrum of this compound is dominated by features from its three key functional groups: two phenolic hydroxyls, an aromatic ring, and an aldehyde.

- Phenolic O-H Stretch: Due to strong intermolecular hydrogen bonding, the hydroxyl groups will produce a very broad and intense absorption band, typically in the range of 3200-3600 cm^{-1} . [2][3]
- Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring typically appears as sharp, weaker bands just above 3000 cm^{-1} (around 3000-3100 cm^{-1}). [4]
- Aldehyde C-H Stretch: This is a highly diagnostic feature. It typically presents as one or two distinct, medium-intensity peaks in the 2700-2900 cm^{-1} region. [5][6] The presence of a peak around 2720 cm^{-1} is particularly indicative of an aldehyde. [6]
- Aldehyde C=O Stretch: The carbonyl group of the aldehyde produces one of the strongest and sharpest peaks in the spectrum. For an aromatic aldehyde, this peak is expected in the 1685-1710 cm^{-1} range due to conjugation with the benzene ring. [6][7]

- Aromatic C=C Stretch: The stretching vibrations within the benzene ring result in several medium to strong bands in the 1400-1600 cm^{-1} region.[4][8]
- Phenolic C-O Stretch: A strong band corresponding to the C-O stretching of the phenol groups is expected around 1200-1300 cm^{-1} . [1]

2,4-Dihydroxybenzaldehyde Oxime: The Product

The conversion to an oxime introduces new functional groups and eliminates others, leading to predictable spectral changes.

- Disappearance of Aldehyde Peaks: The most telling sign of a successful reaction is the complete disappearance of the strong C=O stretch (around 1685-1710 cm^{-1}) and the characteristic aldehyde C-H stretches (2700-2900 cm^{-1}).
- Appearance of Oxime C=N Stretch: The newly formed carbon-nitrogen double bond (imine) of the oxime group gives rise to a characteristic absorption band. This peak is typically found in the 1620-1690 cm^{-1} range.[1][9]
- Appearance of Oxime N-O Stretch: A band corresponding to the N-O single bond stretch is expected, typically in the 900-950 cm^{-1} region.[1][9]
- Combined O-H Stretch: The broad absorption in the 3200-3600 cm^{-1} region will now be a composite signal from both the two phenolic hydroxyl groups and the new oxime hydroxyl group.[1]

Comparative FTIR Data Analysis

The following table summarizes the key diagnostic vibrational frequencies (in cm^{-1}) for 2,4-dihydroxybenzaldehyde and its oxime, providing a clear comparison that validates the chemical transformation.

| Functional Group | Vibration Mode | 2,4-Dihydroxybenz aldehyde (Reactant) Wavenumber (cm ⁻¹) | 2,4-Dihydroxybenz aldehyde Oxime (Product) Wavenumber (cm ⁻¹) | Interpretation of Change |
|------------------|----------------|--|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3200-3500 (Broad, Strong) | ~3200-3500 (Broad, Strong) | Peak persists, now represents phenolic and oxime -OH groups.[1][2] |
| Aromatic C-H | C-H Stretch | ~3000-3100 (Sharp, Weak) | ~3000-3100 (Sharp, Weak) | No significant change expected or observed.[4] |
| Aldehyde C-H | C-H Stretch | ~2720 and ~2830 (Medium) | Absent | Key Indicator: Disappearance confirms aldehyde consumption.[6] |
| Aldehyde C=O | C=O Stretch | ~1685-1710 (Sharp, Very Strong) | Absent | Key Indicator: Disappearance confirms conversion of the carbonyl group. [5] |
| Oxime C=N | C=N Stretch | Absent | ~1620-1650 (Medium to Strong) | Key Indicator: Appearance confirms oxime formation.[1] |
| Aromatic C=C | C=C Stretch | ~1450-1600 (Multiple Bands) | ~1450-1600 (Multiple Bands) | Aromatic ring remains intact.[8] |

| | | | | |
|--------------|-------------|------------------------|------------------------|--|
| Phenolic C-O | C-O Stretch | ~1200-1300 (Strong) | ~1200-1300 (Strong) | Phenolic groups remain intact.[1] |
| Oxime N-O | N-O Stretch | Absent | ~900-950 (Medium) | Key Indicator: Appearance confirms oxime structure.[1][9] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for synthesis and analysis are provided.

Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

This protocol is adapted from established chemical synthesis literature.[1][10] The causality behind this procedure is the condensation reaction between the aldehyde functional group and hydroxylamine, which is liberated from its hydrochloride salt by a weak base like sodium acetate.

Reagents and Materials:

- 2,4-Dihydroxybenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa) or Sodium Carbonate (Na_2CO_3)
- Ethanol or Water
- Distilled water
- Round-bottom flask with reflux condenser
- Stirring plate and magnetic stir bar
- Heating mantle

- Buchner funnel and filter paper

Procedure:

- Dissolution: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent like ethanol or water.[1][10]
- Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride.[1]
- Buffering: Slowly add sodium acetate or a sodium carbonate solution. This acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, which is essential for the oxime formation to proceed efficiently.[1][10]
- Reaction: Heat the mixture to reflux for approximately one hour.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Isolation: After cooling the reaction mixture to room temperature, the solid product often precipitates. If not, the volume can be reduced or the product can be precipitated by adding cold water.
- Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts.[10] The product can be further purified by recrystallization if necessary.
- Drying: Dry the purified **2,4-dihydroxybenzaldehyde oxime** in a desiccator or a vacuum oven at a low temperature.

FTIR Spectroscopy Analysis

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the dried sample (either the starting material or the final product) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the fine powder into a pellet-pressing die.

- Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

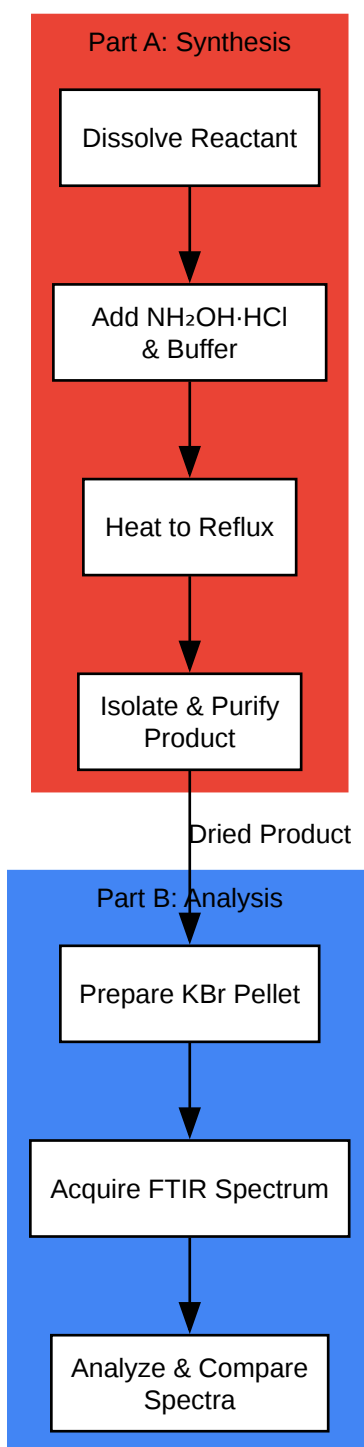
Instrumental Analysis:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
- Process the resulting spectrum (e.g., baseline correction) and label the significant peaks.

Visualizing the Process

Diagrams provide a clear, at-a-glance understanding of the chemical transformation and the experimental workflow.

Caption: Reaction scheme for the synthesis of **2,4-dihydroxybenzaldehyde oxime**.



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Caption: Experimental workflow from synthesis to FTIR analysis.

Conclusion

The FTIR spectral comparison provides unequivocal evidence for the successful conversion of 2,4-dihydroxybenzaldehyde to its oxime. The disappearance of the strong aldehyde C=O stretch and the characteristic C-H aldehyde stretches, coupled with the emergence of the C=N and N-O stretching bands, serves as a definitive confirmation of the reaction. This guide illustrates the power of FTIR spectroscopy as a primary analytical tool in synthetic chemistry, offering a robust and reliable method for functional group analysis that is essential for research, development, and quality control.

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